molecular formula C11H13BrN2O4 B3048715 Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate CAS No. 1803589-02-7

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate

Cat. No. B3048715
CAS RN: 1803589-02-7
M. Wt: 317.14
InChI Key: WNPPBFZMLBWOKL-UHFFFAOYSA-N
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Description

“Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate” is a chemical compound with the molecular formula C11H13BrN2O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a nitro group, an amino group, and a methylpropanoate group attached to a phenyl ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate has been studied as a crucial intermediate in the synthesis of various chemical compounds. For instance, it is an important intermediate in the synthesis of PI3K/mTOR inhibitors, with a focus on optimizing the synthesis of derivatives of NVP-BEZ235, a notable compound in the area of cancer therapy (Lei et al., 2015). The compound has also been investigated for its role in the synthesis of novel N-(α-bromoacyl)-α-amino esters, with applications in the field of medicinal chemistry (Yancheva et al., 2015).

Sensor Applications

It has been applied in the creation of colorimetric anion sensors. Specifically, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate was utilized to develop a sensor showing a significant naked-eye detectable color change upon the detection of certain anions, indicating its potential in environmental monitoring and chemical analysis (Suryanti et al., 2020).

Polymorphism and Crystallography Studies

Research on polymorphism and crystallography of related compounds, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has highlighted the importance of this compound derivatives in understanding the thermodynamic stability relationships between polymorphs and the effects of molecular conformation on crystal properties (Yu et al., 2000).

properties

IUPAC Name

methyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,10(15)18-3)13-8-6-7(12)4-5-9(8)14(16)17/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPPBFZMLBWOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193664
Record name Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803589-02-7
Record name Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803589-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, N-(5-bromo-2-nitrophenyl)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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